molecular formula C21H20N2O3S2 B6084167 (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

(Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No.: B6084167
M. Wt: 412.5 g/mol
InChI Key: PWEVVNMYXTYQNX-PDGQHHTCSA-N
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Description

(Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is a synthetic organic compound that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This compound, with its unique structure, is of interest in medicinal chemistry for its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide typically involves the following steps:

    Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Benzylidene Formation: The benzylidene group is introduced by the condensation of the thiazolidinone core with an appropriate aldehyde, such as 4-methylbenzaldehyde, in the presence of a base like sodium hydroxide.

    Amide Formation: The final step involves the coupling of the benzylidene-thiazolidinone intermediate with 3-methoxyphenylpropanoic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activities.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Antimicrobial Agents: Due to its thiazolidinone core, the compound may exhibit antimicrobial properties.

    Anti-inflammatory Agents: It could be investigated for its potential anti-inflammatory effects.

    Anticancer Agents: The compound may have cytotoxic effects on cancer cells, making it a candidate for anticancer drug development.

Industry

    Pharmaceuticals: Potential use in the development of new drugs.

    Agriculture: Possible application as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of (Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide would depend on its specific biological target. Generally, thiazolidinones exert their effects by interacting with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, they may inhibit bacterial enzymes, leading to antimicrobial effects, or modulate signaling pathways involved in inflammation or cancer.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Benzylidene-thiazolidinones: Similar structure with varying biological activities.

    Thiazolidinone Derivatives: A broad class with diverse pharmacological effects.

Uniqueness

(Z)-N-(3-methoxyphenyl)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide is unique due to its specific substitution pattern, which may confer distinct biological activities compared to other thiazolidinones. Its combination of a methoxyphenyl group and a benzylidene-thiazolidinone core makes it a promising candidate for further research and development.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S2/c1-14-6-8-15(9-7-14)12-18-20(25)23(21(27)28-18)11-10-19(24)22-16-4-3-5-17(13-16)26-2/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEVVNMYXTYQNX-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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